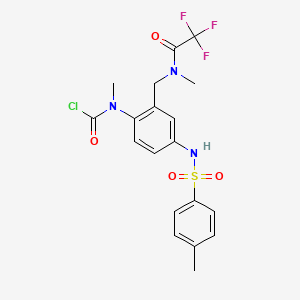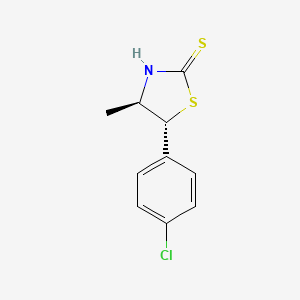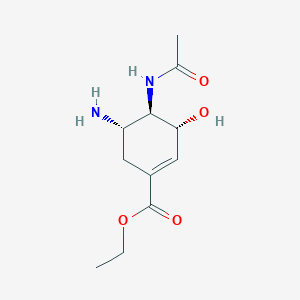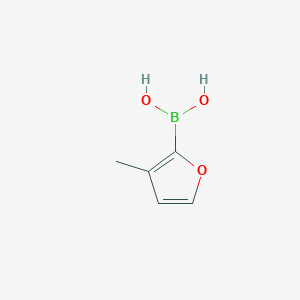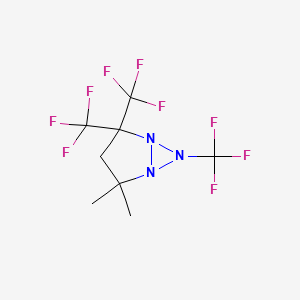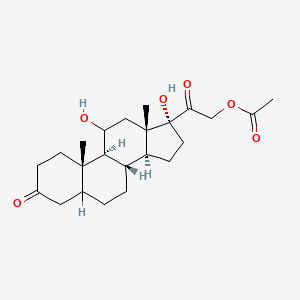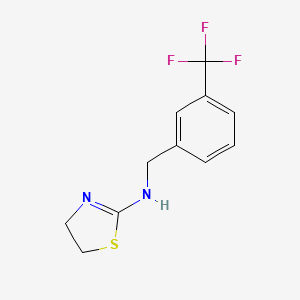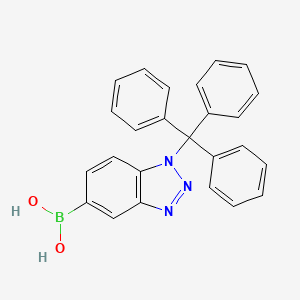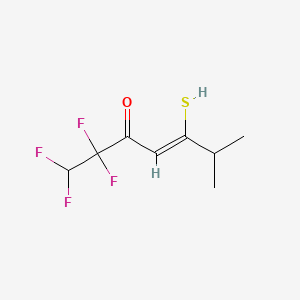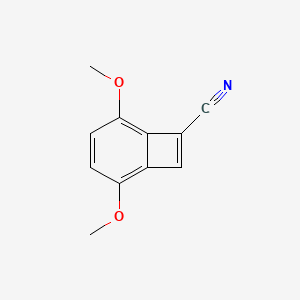
Lauroside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lauroside D typically involves the extraction of the compound from the leaves of Laurus nobilis. The primary method used is hydrodistillation, where powdered dried leaves are subjected to distillation to separate the essential oils, which contain this compound . Other techniques, such as solvent extraction and chromatography, can also be employed to isolate and purify the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves of Laurus nobilis are harvested, dried, and then subjected to hydrodistillation or solvent extraction. The resulting extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Lauroside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogens or other nucleophiles under specific conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Lauroside D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors involved in these processes, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Lauroside D is part of a group of compounds known as megastigmane glucosides. Similar compounds include Lauroside A, Lauroside B, and Lauroside E. These compounds share a common structural framework but differ in their specific functional groups and biological activities . This compound is unique due to its specific configuration and the presence of certain functional groups that contribute to its distinct biological properties .
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studies in chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to explore new applications for this intriguing compound.
Eigenschaften
Molekularformel |
C19H34O8 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(E,2S)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11+,12+,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
MRPDHXXPDCVBPQ-BBGWOQPJSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O |
Kanonische SMILES |
CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


